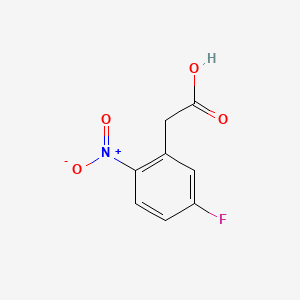

5-Fluoro-2-nitrophenylacetic acid

Description

Contextual Significance and Historical Development in Organic Synthesis

The significance of 5-Fluoro-2-nitrophenylacetic acid in organic synthesis stems from its distinct molecular structure. It is an aromatic carboxylic acid that features a fluoro group and a nitro group attached to the phenyl ring, a combination that enhances its reactivity and utility as a chemical intermediate. chemimpex.com The electronic properties imparted by these functional groups make it a valuable precursor for creating a variety of bioactive molecules. chemimpex.com

A key aspect of its historical development is its synthesis from precursor compounds. One established method involves the nitration of 3-fluorophenylacetic acid. In this process, 3-fluorophenylacetic acid is treated with a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.comchemicalbook.com The reaction mixture is typically stirred for an extended period at ambient temperature and then poured onto ice, causing the crude this compound to precipitate, which can then be isolated by filtration. chemicalbook.comchemicalbook.com This synthetic route highlights its accessibility for research purposes.

This compound's primary role is as a foundational building block in the synthesis of various specialty chemicals. It is particularly noted for its use in pharmaceutical and agrochemical research. chemimpex.com In the pharmaceutical sector, it serves as an intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com In agriculture, it is employed in the formulation of specific herbicides and pesticides. chemimpex.com

Current Research Trajectories and Future Prospects of this compound

Current research involving this compound continues to focus on its application as a versatile intermediate in synthetic chemistry. chemimpex.com The compound's distinctive electronic properties are leveraged by medicinal chemists to perform targeted modifications, making it an essential component in the discovery of novel therapeutic agents. chemimpex.com Active areas of investigation include its use in the synthesis of new anti-inflammatory and antimicrobial drugs. chemimpex.com

Beyond pharmaceuticals, the compound is also finding applications in other areas. For instance, its potential is being explored in the field of environmental chemistry. chemimpex.com The future prospects for this compound appear to be firmly rooted in its established role as a critical building block. Its unique reactivity and structure position it as a reliable starting material for creating innovative and highly specialized molecules for the pharmaceutical and agrochemical industries. chemimpex.com As research demands new compounds with specific biological activities, the utility of such well-defined intermediates is expected to grow.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(5-fluoro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWBVGXZCYNPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439232 | |

| Record name | 5-Fluoro-2-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29640-98-0 | |

| Record name | 5-Fluoro-2-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-fluoro-2-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Advancements for 5 Fluoro 2 Nitrophenylacetic Acid

Established Synthetic Pathways and Chemical Transformations

The synthesis of 5-Fluoro-2-nitrophenylacetic acid, a valuable intermediate in the production of pharmaceuticals and other fine chemicals, is primarily achieved through established methods involving nitration and transformations of precursor phenylacetic acid derivatives. biosynth.comchemimpex.com These routes are foundational in the production of this and structurally related compounds.

Nitration Reactions in the Synthesis of Arylacetic Acids

Nitration of arylacetic acids is a common strategy to introduce a nitro group onto the aromatic ring. For the synthesis of this compound, the starting material is typically 3-fluorophenylacetic acid. The nitration is carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction temperature is carefully controlled to remain below 40°C to prevent side reactions and ensure the desired regioselectivity. The mixture is stirred for an extended period, often 24 hours, at ambient temperature to allow the reaction to proceed to completion. The crude product is then isolated by pouring the reaction mixture onto ice, which causes the this compound to precipitate. The solid is collected by filtration, washed with water, and dried. chemicalbook.com

An alternative nitrating agent that has been employed is a combination of ammonium (B1175870) nitrate (B79036) and trifluoroacetic anhydride (B1165640) in a chloroform (B151607) solvent. This method is performed at a low temperature (0°C) and offers a high yield of the target product after a relatively short reaction time of 3 hours. The workup involves quenching the reaction with water and separating the organic layer, which is then dried and concentrated to yield the crude product. Crystallization from ethyl acetate (B1210297) and grinding with acetonitrile (B52724) can be used for purification. chemicalbook.com

The nitration of phenylacetic acid itself can also lead to nitrophenylacetic acid derivatives. orgsyn.org These reactions highlight the general applicability of nitration in the synthesis of this class of compounds.

Preparative Routes from Precursor Phenylacetic Acid Derivatives

The synthesis of this compound often begins with precursor phenylacetic acid derivatives. As mentioned, 3-fluorophenylacetic acid is a direct precursor that undergoes nitration to yield the final product. chemicalbook.com The availability and cost of these precursors are important considerations for the industrial production of this compound.

Other related phenylacetic acid derivatives can also serve as starting materials for the synthesis of various substituted arylacetic acids. For instance, palladium-catalyzed Suzuki coupling reactions have been used to synthesize substituted phenylacetic acids from boronic acids and alkyl halides. inventivapharma.com While not a direct synthesis of this compound, this methodology demonstrates the versatility of using precursor phenylacetic acid derivatives to access a range of functionalized products.

The synthesis of 2,4,5-trifluorophenylacetic acid from 2,4,5-trifluoronitrobenzene involves a multi-step process that includes condensation with diethyl malonate, followed by hydrolysis, acidification, decarboxylation, and reduction of the nitro group. google.com This illustrates how functional group transformations on precursor nitrophenylacetic acids can lead to other valuable fluorinated arylacetic acid derivatives.

Innovative Synthetic Strategies and Catalytic Approaches

Recent advancements in synthetic chemistry have led to the development of innovative strategies for the synthesis of fluorinated arylacetic acids, including metal-catalyzed reactions and stereoselective methods. These approaches aim to improve efficiency, selectivity, and access to novel derivatives.

Metal-Catalyzed Synthesis of Fluorinated Arylacetic Acid Systems (e.g., Cobalt-Catalyzed Decarboxylative Difluoroalkylation of Nitrophenylacetic Acid Salts)

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of fluorinated organic compounds. nih.govresearchgate.net A notable example is the cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts. rsc.orgresearchgate.netrsc.orgresearchgate.net This method allows for the regioselective introduction of a difluoroalkyl group, offering a pathway to a variety of difluoroalkylated products. rsc.orgrsc.orgresearchgate.net The reaction tolerates a wide range of functional groups on both the carboxylic acid salt and the difluoroalkylating agent. rsc.orgresearchgate.netresearchgate.net Mechanistic studies suggest a catalytic cycle involving Co(I), Co(II), and Co(III) species, with the intermediacy of difluoroalkyl radicals. rsc.orgrsc.org

This cobalt-catalyzed approach is significant as it provides a means to construct quaternary C(sp³)–CF₂ bonds, which can be challenging to form using traditional methods. rsc.org The use of an earth-abundant metal like cobalt also offers a more sustainable alternative to precious metal catalysts. bohrium.com

While this specific reaction has been demonstrated on nitrophenylacetic acid salts in general, its direct application to this compound would provide a route to novel difluoroalkylated derivatives with potential applications in medicinal chemistry and materials science.

Stereoselective and Regioselective Synthesis of this compound

The development of stereoselective and regioselective synthetic methods is crucial for accessing specific isomers of complex molecules. While the synthesis of this compound itself does not typically involve the creation of a chiral center, the principles of stereoselective synthesis are important for the preparation of its derivatives.

For instance, transition-metal catalyzed asymmetric fluoroalkylation reactions have been developed to provide enantioenriched tertiary alkyl fluorides. escholarship.org These methods often rely on chiral ligands to control the stereochemical outcome of the reaction. nih.gov The application of such methodologies to derivatives of this compound could lead to the synthesis of chiral compounds with specific biological activities.

Regioselectivity is a key consideration in the nitration of 3-fluorophenylacetic acid to produce this compound. The directing effects of the fluorine atom and the acetic acid group on the phenyl ring influence the position of the incoming nitro group. The established synthetic procedures are designed to favor the formation of the desired 5-fluoro-2-nitro isomer. chemicalbook.com

Multi-Component and Cascade Reaction Strategies for Derivative Formation

Multi-component reactions (MCRs) and cascade reactions offer efficient and atom-economical routes to complex molecules from simple starting materials in a single pot. nih.govnih.govnih.gov These strategies are increasingly being applied to the synthesis of diverse heterocyclic and functionalized compounds.

While specific multi-component or cascade reactions for the direct synthesis of this compound derivatives are not extensively reported, the principles of these strategies can be applied. For example, a multi-component synthesis of 5-fluoroalkyl-1,2,3-triazoles has been developed using air as an oxidant and a copper catalyst. rsc.org This reaction involves the one-pot combination of fluoroalkyl reagents, terminal alkynes, and organic azides.

Similarly, cascade reactions, where a series of intramolecular reactions are triggered by a single event, can be envisioned for the synthesis of complex derivatives starting from this compound. nih.govresearchgate.net For example, the functional groups present in this compound (the carboxylic acid, the nitro group, and the fluorinated aromatic ring) could be sequentially modified in a cascade process to build up molecular complexity.

Environmentally Conscious Approaches in the Synthesis of this compound

The traditional chemical synthesis of this compound often employs methods that are effective but raise environmental and safety concerns. The classic approach involves the nitration of 3-fluorophenylacetic acid using a mixture of concentrated sulfuric acid and nitric acid. While this method can achieve the desired product, it is associated with the use of highly corrosive acids, leading to challenges in handling, reactor corrosion, and the generation of significant acidic waste streams that require neutralization.

An alternative documented method utilizes ammonium nitrate with trifluoroacetic anhydride in a chlorinated solvent like chloroform. Although this may offer milder reaction conditions, the use of chloroform is a significant drawback from an environmental standpoint due to its toxicity and potential as a carcinogen. Recognizing these limitations, the field of green chemistry offers several strategic advancements that could be applied to develop more environmentally conscious synthetic routes for this compound. These approaches focus on the use of solid acid catalysts, alternative nitrating agents, and improved reaction conditions to minimize waste and enhance safety.

One of the most promising green chemistry strategies applicable to the synthesis of this compound is the replacement of corrosive liquid acids with solid acid catalysts. Solid acids, such as zeolites, clays, and sulfonic acid-functionalized resins, offer several advantages. They are generally less corrosive, easier to handle, and can be readily separated from the reaction mixture and potentially regenerated and reused. This simplifies the work-up process and significantly reduces the generation of acidic wastewater. For the nitration of aromatic compounds, various solid acid catalysts have been explored and have shown considerable promise.

Another key area for developing a greener synthesis is the exploration of alternative nitrating agents. The use of nitric acid can be associated with the formation of hazardous nitrogen oxides (NOx) as byproducts. Milder and more selective nitrating agents can help to mitigate this issue. For instance, dinitrogen pentoxide (N₂O₅) has been investigated as a potent but cleaner nitrating agent, particularly when used in conjunction with a solid acid catalyst or in supercritical fluids.

The application of alternative energy sources, such as microwave irradiation or ultrasound, can also contribute to a more environmentally friendly synthesis. These techniques can often lead to significantly reduced reaction times, lower energy consumption, and improved product yields, all of which are key principles of green chemistry.

Below is a comparative data table summarizing the traditional and potential environmentally conscious approaches for the synthesis of this compound.

| Parameter | Traditional Method 1 | Traditional Method 2 | Potential Green Approach |

| Starting Material | 3-Fluorophenylacetic acid | 3-Fluorophenylacetic acid | 3-Fluorophenylacetic acid |

| Nitrating Agent | Concentrated Nitric Acid | Ammonium Nitrate | Dinitrogen Pentoxide or other milder agents |

| Catalyst/Acid | Concentrated Sulfuric Acid | Trifluoroacetic Anhydride | Solid Acid Catalyst (e.g., Zeolite, Nafion) |

| Solvent | None (uses excess sulfuric acid) | Chloroform | Greener solvent (e.g., Ionic Liquid) or solvent-free |

| Reaction Conditions | Low temperature, long reaction time | 0 °C to room temperature | Potentially milder conditions, possibly enhanced by microwave or ultrasound |

| Waste Products | Large quantities of acidic wastewater | Halogenated organic waste, acid waste | Minimal waste, recyclable catalyst and solvent |

| Environmental Impact | High | High (due to chlorinated solvent) | Low |

| Safety Concerns | Highly corrosive and hazardous reagents | Toxic and potentially carcinogenic solvent | Reduced hazard due to less corrosive materials and safer solvents |

While specific, documented environmentally conscious syntheses for this compound are not yet prevalent in the literature, the principles of green chemistry provide a clear roadmap for future process development. By focusing on the replacement of hazardous reagents and solvents with safer and more sustainable alternatives, it is possible to envision a new generation of synthetic routes for this important chemical compound that are both efficient and environmentally responsible.

Chemical Reactivity and Mechanistic Elucidation of 5 Fluoro 2 Nitrophenylacetic Acid

Reactivity of the Nitro Group in 5-Fluoro-2-nitrophenylacetic Acid

The nitro group (-NO2), being a strong electron-withdrawing group, profoundly influences the reactivity of the aromatic ring and the benzylic position of this compound.

The reduction of the nitro group in this compound is a key transformation, yielding 2-amino-5-fluorophenylacetic acid and its derivatives. These resulting amino compounds are valuable intermediates in the synthesis of various pharmaceuticals and other biologically active molecules. For instance, they are utilized in the development of anti-inflammatory drugs and potential α-glucosidase inhibitors. nih.gov The synthesis of 5-fluoro-2-oxindole derivatives, which have shown potential as α-glucosidase inhibitors, often involves the initial reduction of the nitro group. nih.gov

Commonly employed reducing agents for this transformation include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron (Fe) in acetic acid are also effective. The choice of reducing agent can sometimes be selective, allowing for the partial reduction to a nitroso or hydroxylamino intermediate under controlled conditions.

The resulting 2-amino-5-fluorophenylacetic acid can undergo further reactions, such as diazotization followed by substitution, to introduce a wide range of functional groups onto the aromatic ring. The amino group can also be acylated or alkylated to produce a diverse library of compounds for drug discovery programs.

The nitro group itself is generally unreactive towards electrophiles due to its electron-deficient nature. However, its strong electron-withdrawing properties significantly deactivate the aromatic ring towards electrophilic aromatic substitution. ck12.orgmakingmolecules.com Any electrophilic attack is directed to the meta position relative to the nitro group. makingmolecules.com

Conversely, the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov The presence of the nitro group, particularly in the ortho and para positions to a leaving group, stabilizes the negatively charged Meisenheimer complex intermediate through resonance, thereby facilitating the substitution. libretexts.org In this compound, the nitro group is ortho to the fluorine atom, which can act as a leaving group in SNAr reactions, although fluorine is generally a poor leaving group in such reactions unless significantly activated. The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to attack by strong nucleophiles. nih.govresearchgate.net

Transformations Involving the Carboxylic Acid Functionality of this compound

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives.

This compound can be converted to its corresponding esters and amides through standard synthetic methodologies.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding ester. This Fischer esterification is a reversible reaction, and the equilibrium is typically driven towards the product by removing water. youtube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate esterification under milder conditions.

Amidation: Amides are synthesized by reacting this compound with an amine. researchgate.net Similar to esterification, this reaction can be carried out directly by heating the carboxylic acid and amine, often with the removal of water. youtube.com More commonly, coupling agents such as DCC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU are used to facilitate amide bond formation at room temperature. researchgate.net These methods are particularly useful for synthesizing amides from a wide range of amines, including those that are thermally sensitive. The resulting amides are important in medicinal chemistry, as the amide bond is a key feature in many pharmaceutical compounds. researchgate.netgoogle.com

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

|---|---|---|---|

| This compound | Ethanol | Ethyl 5-fluoro-2-nitrophenylacetate | H2SO4 (catalyst), heat |

| This compound | Benzylamine | N-Benzyl-2-(5-fluoro-2-nitrophenyl)acetamide | DCC, CH2Cl2 |

| This compound | Ammonia | 2-(5-Fluoro-2-nitrophenyl)acetamide | SOCl2, then NH3 |

The decarboxylation of this compound, the loss of carbon dioxide from the carboxylic acid group, is a significant reaction. The presence of the ortho-nitro group plays a crucial role in facilitating this process. stackexchange.com

The mechanism of decarboxylation of o-nitrophenylacetic acids is thought to proceed through the formation of a resonance-stabilized carbanion intermediate. The electron-withdrawing nitro group stabilizes the negative charge that develops on the benzylic carbon upon departure of the carboxylate group. stackexchange.com This stabilization lowers the activation energy for the reaction, allowing decarboxylation to occur under milder conditions than for phenylacetic acid itself.

Studies on the photodecarboxylation of nitrophenylacetate ions have shown that ortho-nitro structures have a lower quantum yield for decarboxylation compared to their meta- and para-isomers. acs.orgacs.org This suggests that the mechanism may be more complex than a simple thermal elimination and can be influenced by photochemical pathways. The decarboxylation can also be influenced by the reaction medium, with acid-catalyzed pathways also being possible. stackexchange.com The reaction can be envisioned to proceed through a six-membered transition state involving the carboxylic acid proton and the nitro group oxygen, leading to the formation of a nitronic acid intermediate which then tautomerizes to the final product.

Influence of the Fluorine Substituent on Aromatic Reactivity and Positional Selectivity

The fluorine atom at the 5-position has a dual electronic effect on the aromatic ring. It is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect).

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -NO2 | Strong -I | Strong -R | Strongly Deactivating | Meta |

| -F | Strong -I | Weak +R | Deactivating | Ortho, Para |

| -CH2COOH | Weak -I | None | Weakly Deactivating | Meta |

Detailed Mechanistic Investigations of Key Reaction Pathways

The chemical behavior of this compound is characterized by the interplay between the electron-withdrawing nature of the nitro and fluoro substituents and the reactive carboxylic acid and benzylic methylene (B1212753) groups. This intricate electronic landscape facilitates a range of reactions, the mechanisms of which have been a subject of scientific inquiry.

Intermediacy of Radical Species in Transformations

While direct evidence for radical intermediates in all transformations of this compound is not extensively documented, the photochemistry of closely related nitrophenylacetic acids strongly suggests the plausibility of such pathways. Photodecarboxylation of nitrophenylacetate ions, for instance, is a well-studied process that is believed to proceed through radical and carbanionic intermediates.

In the case of ortho-nitro-substituted phenylacetic acids, photochemical excitation can lead to an intramolecular hydrogen atom transfer from the benzylic methylene group to the nitro group. This process generates a biradical intermediate. The subsequent reaction cascade can then lead to various products. It is conceivable that this compound could undergo a similar transformation upon photochemical stimulation, as depicted in the proposed mechanism below.

Proposed Photochemical Transformation Pathway:

| Step | Description | Intermediate Species |

| 1 | Photoexcitation of the nitro group | Excited state of this compound |

| 2 | Intramolecular hydrogen atom transfer | Biradical species |

| 3 | Subsequent reaction (e.g., decarboxylation, rearrangement) | Various radical and ionic intermediates |

The presence of the fluorine atom at the 5-position can influence the stability and reactivity of these radical intermediates. The high electronegativity of fluorine can affect the electron distribution in the aromatic ring and, consequently, the energetics of the radical-forming and subsequent steps.

Electron Transfer Mechanisms in Reactions of this compound

Electron transfer processes are fundamental to many reactions involving nitroaromatic compounds. The strongly electron-withdrawing nitro group in this compound makes it a potential electron acceptor in single-electron transfer (SET) reactions.

Studies on the photodecarboxylation of meta-nitrophenylacetic acid derivatives have indicated a mechanism involving an electron transfer from the nitro group to the methylene bridge of the phenylacetate (B1230308) in the excited state. This electron transfer initiates the decarboxylation process. For this compound, a similar intramolecular electron transfer from the carboxylate moiety or the benzylic position to the photoexcited nitro group could be a key step in initiating certain transformations.

The general mechanism for a SET-initiated reaction can be outlined as follows:

Generalized Single-Electron Transfer (SET) Mechanism:

| Step | Description | Species Involved |

| 1 | Formation of an electron donor-acceptor complex | This compound and a suitable electron donor |

| 2 | Single electron transfer | Formation of a radical ion pair |

| 3 | Subsequent chemical transformation of the radical ions | Product formation |

The reduction potential of the nitroaromatic system is a critical factor in such reactions. The fluorine substituent, being electron-withdrawing, is expected to increase the electron affinity of the nitroaromatic ring, potentially facilitating electron transfer processes.

Intramolecular Cyclization Mechanisms in the Formation of Advanced Structures

This compound is a valuable precursor for the synthesis of heterocyclic compounds, including advanced structures like benzoxazines. The formation of these cyclic systems often involves a reductive cyclization strategy, where the nitro group is reduced to an amino group, which then participates in an intramolecular condensation reaction.

A notable example is the base-mediated reductive cyclization of derivatives of this compound to furnish complex polycyclic structures. For instance, a methyl 2-(5-fluoro-2-nitrophenyl)acrylate derivative can undergo a series of transformations, including a Diels-Alder reaction, followed by a base-mediated reductive cyclization to yield a hexahydro-2,6-methano-1-benzazocine ring system. nih.gov

The key mechanistic step in this transformation is the intramolecular reaction of an enolate, generated from a ketone, with the nitro group. This is followed by a cascade of events, including a potential Grob fragmentation, leading to the final cyclized product.

Key Steps in a Proposed Reductive Cyclization:

| Step | Reaction Type | Reactant Functional Groups | Product Functional Groups |

| 1 | Enolate formation | Ketone, Base | Enolate |

| 2 | Intramolecular nucleophilic attack | Enolate, Nitro group | Cyclic intermediate |

| 3 | Rearrangement/Fragmentation | Cyclic intermediate | Rearranged intermediate |

| 4 | Further cyclization and reduction | Intermediate species | Final heterocyclic product |

The use of reducing agents like tin(II) chloride is also a common method for the reductive cyclization of ortho-nitrophenylacetic acids. The initial reduction of the nitro group to a nitroso or hydroxylamino group is followed by an intramolecular attack of the enol or enolate of the acetic acid side chain, leading to the formation of a cyclic product. The fluorine atom in the 5-position would remain as a substituent on the resulting heterocyclic framework, influencing the properties of the final molecule.

Applications in Advanced Organic Synthesis and Translational Research

5-Fluoro-2-nitrophenylacetic Acid as a Versatile Synthetic Building Block

This compound serves as a versatile and high-quality chemical intermediate for synthesizing more complex compounds and specialty chemicals. biosynth.com Its structure, featuring a combination of fluoro and nitro groups, enhances its reactivity, making it a valuable starting material for a variety of bioactive molecules and a key building block in medicinal chemistry. chemimpex.com

Precursor to Structurally Diverse Fluorinated Aromatic Compounds

The presence of fluorine in organic compounds can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and improved pharmacological effects. frontiersin.org this compound is a key starting material for creating various fluorinated aromatic compounds.

A prominent example is the synthesis of 5-fluoro-oxindole. This reaction involves the catalytic hydrogenation of this compound, where the nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the bicyclic lactam structure. This transformation is a critical step in the synthesis of more complex molecules. guidechem.com

Reaction Scheme: Synthesis of 5-Fluoro-oxindole

| Reactant | Reagents | Product |

|---|

Synthesis of Nitrogen-Containing Heterocyclic Systems (e.g., Pyrroloquinolines, Isoquinolinones)

The general class of (2-nitrophenyl)acetic acids are important reagents for the formation of various heterocycles. wikipedia.org The strategic positioning of the acetic acid side chain ortho to the nitro group allows for cyclization reactions following the reduction of the nitro moiety.

While direct synthesis of pyrroloquinolines and isoquinolinones from this compound is not extensively documented in readily available literature, the known reactivity of its non-fluorinated analog, 2-nitrophenylacetic acid, provides a clear blueprint for such transformations. The typical synthetic strategy involves the reduction of the nitro group to an amine (forming 2-amino-5-fluorophenylacetic acid). This intermediate can then react with appropriate carbonyl compounds or other electrophiles to construct the desired heterocyclic core. For instance, complete reduction of 2-nitrophenylacetic acid leads to anilines that readily cyclize to form lactams, which are core structures in many nitrogen-containing heterocycles. wikipedia.org This pathway suggests the potential of its fluorinated counterpart to serve as a precursor to fluorinated versions of complex heterocyclic systems like pyrroloquinolines.

Construction of Complex Polycyclic Architectures

The inherent reactivity of this compound makes it an ideal starting point for building complex, multi-ring structures. The intramolecular cyclization to form 5-fluoro-oxindole is a prime example of constructing a fused bicyclic system. guidechem.com This oxindole (B195798) core is itself a versatile scaffold that can be further elaborated. For instance, the active methylene (B1212753) group at the 3-position of the 5-fluoro-oxindole ring can participate in condensation reactions with various aldehydes and ketones, leading to the creation of more complex polycyclic and pharmacologically active molecules. ossila.com This reactivity allows for the systematic construction of intricate molecular architectures centered around a fluorinated indole (B1671886) framework.

Role in Pharmaceutical Research and Drug Development

The utility of this compound extends significantly into the realm of drug discovery and development, where it functions as a critical intermediate for therapeutic agents and a scaffold for prodrug design. biosynth.comsmolecule.com

Key Intermediate in Medicinal Chemistry Programs

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including those with anti-inflammatory, analgesic, and anticancer properties. chemimpex.com Its primary role is often as a precursor to 5-fluoro-oxindole, a privileged structure in medicinal chemistry. chemimpex.com

Key Therapeutic Applications of Derivatives:

Anticancer Agents: 5-fluoro-oxindole is a key synthetic intermediate for the drug sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used to treat certain types of cancer, including renal cell carcinoma and gastrointestinal stromal tumors. guidechem.comchemicalbook.com

α-Glucosidase Inhibitors: Derivatives of 5-fluoro-oxindole have been synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. frontiersin.org Such inhibitors are valuable for the management of type 2 diabetes. frontiersin.orgossila.com

Anti-inflammatory and Analgesic Agents: Research has shown that 5-fluoro-oxindole itself can alleviate inflammatory pain and enhance the analgesic effects of morphine by inhibiting oxidative stress and inflammatory responses. ossila.com

Examples of Drug Scaffolds Derived from this compound

| Derivative | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Sunitinib | Oncology | Multi-targeted receptor tyrosine kinase inhibitor guidechem.comchemicalbook.com |

| Substituted 5-fluoro-oxindoles | Diabetes | α-Glucosidase inhibition frontiersin.org |

Prodrug Design and Bioreductive Activation Strategies

The nitroaromatic group in this compound is a key feature for its potential application in prodrug design, particularly for cancer therapy. smolecule.com Prodrugs are inactive compounds that are converted into active drugs within the body. The strategy of bioreductive activation exploits the unique microenvironment of solid tumors, which is often characterized by low oxygen levels (hypoxia).

Under these hypoxic conditions, cellular enzymes called nitroreductases can reduce the nitro group (NO₂) to more reactive species like nitroso (NO), hydroxylamine (B1172632) (NHOH), and eventually the amine (NH₂). This transformation can be designed to trigger the release of a potent cytotoxic agent specifically within the tumor, thereby minimizing damage to healthy, well-oxygenated tissues. This targeted activation makes nitroaromatic compounds like this compound highly valuable candidates for developing hypoxia-activated prodrugs, a promising strategy in modern cancer chemotherapy.

Development of Bioactive Molecules with Anti-inflammatory and Analgesic Potential

This compound serves as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of drugs with anti-inflammatory and analgesic properties. chemimpex.com The unique arrangement of the fluoro and nitro groups on the phenyl ring enhances its reactivity, making it a key building block in medicinal chemistry for creating more complex bioactive molecules. chemimpex.com Research into related structures suggests the potential for this compound's derivatives to exhibit significant biological activity. For instance, studies on benzimidazole (B57391) 5-carboxylic acid derivatives have shown that specific substitutions on the phenyl ring are crucial for analgesic effects. nih.govresearchgate.net In one study, the compound 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid demonstrated noteworthy, naloxone-sensitive analgesic activity, indicating that the ortho-nitro-phenyl group is important for this effect. nih.govresearchgate.net

Furthermore, the investigation of other structurally similar compounds supports the therapeutic potential of scaffolds derived from nitrophenylacetic acid. A recent study highlighted the antinociceptive and anti-inflammatory effects of 5-fluoro-2-oxindole, a related molecule, in models of chronic inflammatory pain. nih.gov This compound was shown to alleviate pain and enhance the analgesic effects of morphine by inhibiting oxidative stress and inflammatory responses. nih.gov The development of various analgesic agents from benzimidazole and phenylacetic acid derivatives underscores the importance of these core structures in the ongoing search for new pain management therapies. jocpr.comsemanticscholar.org

Contributions to Antimicrobial and Antifungal Drug Discovery

The structural characteristics of this compound make it a promising scaffold for the development of new antimicrobial and antifungal drugs. chemimpex.com Its role as a versatile intermediate allows for targeted chemical modifications to create derivatives with potential efficacy against various pathogens. chemimpex.com The broader family of phenoxyacetic acid derivatives, for example, has been explored for the synthesis of compounds with considerable antimicrobial activity. jetir.org

In the quest for new treatments against multidrug-resistant microorganisms, derivatives of fluorinated compounds have shown significant promise. For instance, derivatives of 5-fluorouracil (B62378) have been synthesized and tested, revealing that certain modifications can lead to considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov These derivatives have been shown to cause significant damage to bacterial cell structures, such as septal damage and cytosolic alterations in Staphylococcus aureus and plasmolysis in Escherichia coli. nih.gov The field of antifungal drug discovery also benefits from versatile chemical building blocks. The major classes of antifungal agents, such as azoles and allylamines, rely on specific chemical structures to inhibit fungal growth by targeting essential cellular processes like ergosterol (B1671047) synthesis. nih.govnih.gov The synthesis of novel heterocyclic compounds is a key strategy in developing agents that can overcome resistance and offer a broader spectrum of activity. nih.gov

Utility in Agrochemical Science and Development

Formulation of Herbicides and Pesticides

This compound is a key intermediate in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides. chemimpex.com Its chemical structure can be modified to create compounds that target specific plant species while aiming to minimize environmental impact. chemimpex.com The related compound, 2-nitrophenylacetic acid, has been identified as having selective herbicidal properties. wikipedia.org

Research into various chemical classes has demonstrated the potential for developing potent herbicides from complex organic molecules. For example, derivatives of fluoroquinolones have been analyzed for their herbicidal activity, with some analogues showing efficacy against test species like A. thaliana. nih.gov Similarly, the development of novel N-phenyl heterocyclic herbicides, such as those with a 3-(pyridin-2-yl)benzothiazol-2-one scaffold, has led to compounds with excellent post-emergence activity against broadleaf weeds and favorable crop safety. nih.gov The strategic design and synthesis of such molecules are crucial for modern agriculture in managing weed competition and ensuring crop yields.

Emerging Applications and Interdisciplinary Research

Exploration in Novel Material Science and Polymer Development

The distinct chemical properties of this compound, including its fluoro and nitro functional groups, make it a compound of interest for exploration in material science. chemimpex.comsmolecule.com It is being investigated for the development of new materials, particularly in the creation of polymers with enhanced properties for various industrial applications. chemimpex.com The presence of the nitro and fluorine groups could be beneficial in designing materials with specific characteristics, such as tailored electrical conductivity or unique optical behaviors, although further research is needed to fully explore these possibilities. smolecule.com

Design and Synthesis of Advanced Diagnostic Reagents

This compound also plays a role as an intermediate in the design and synthesis of advanced diagnostic reagents. chemimpex.combiosynth.com These reagents are crucial for the detection of specific biomolecules in clinical settings, aiding in disease diagnosis and monitoring. chemimpex.com As a versatile building block, it can be incorporated into more complex molecules designed to interact with and signal the presence of biological targets. biosynth.com

Integration into Photocages for Biological Applications

Research in the field has explored fluoro- and methoxy-derivatives of meta-nitrophenylacetic acid as chromophores that undergo photodecarboxylation. researchgate.net These properties are desirable for photocages designed to release biologically active molecules, such as Zn2+, upon light irradiation. researchgate.net For instance, the compound DPAdeCageF, which is 2-[bis(pyridin-2-ylmethyl)amino]-2-(4-fluoro-3-nitrophenyl)acetic acid, has been investigated as a Zn2+ photocage. researchgate.net However, this is a structural isomer of the compound of interest and there is no explicit information linking this compound to the synthesis or application of DPAdeCageF or other photocages.

The unique combination of a fluoro and a nitro group on the phenyl ring of this compound suggests potential for photosensitive applications, but dedicated research is needed to confirm its utility as a photocaging group.

Environmental Chemistry Research Related to Biodegradation and Fate

The environmental fate of synthetic chemical compounds is a critical area of research to understand their persistence, potential for bioaccumulation, and ultimate impact on ecosystems. This compound, with its fluorinated and nitrated aromatic structure, presents a subject of interest for environmental chemistry. chemimpex.com

The presence of both a nitro group and a fluorine atom on the aromatic ring can significantly influence the compound's susceptibility to microbial degradation. Nitroaromatic compounds are known to be released into the environment from various industrial activities. nih.gov While some microorganisms have evolved pathways to biodegrade certain nitroaromatics, the specific pathways for this compound have not been detailed in the available literature. nih.gov

Similarly, the carbon-fluorine bond is one of the strongest in organic chemistry, which can make fluorinated compounds highly resistant to degradation. nih.gov This persistence is a known characteristic of many per- and polyfluoroalkyl substances (PFAS). nih.gov The biodegradation of organofluorine compounds often requires specialized enzymatic machinery capable of cleaving the C-F bond. Studies on other fluorinated compounds have shown that microbial degradation can occur, but the rates and pathways are highly dependent on the specific structure of the molecule and the microbial consortia present. nih.gov

Derivatives and Analogues of 5 Fluoro 2 Nitrophenylacetic Acid

Synthetic Approaches to Substituted 5-Fluoro-2-nitrophenylacetic Acid Analogues

The synthesis of this compound and its derivatives can be approached through several strategic pathways, primarily involving the modification of a pre-existing phenylacetic acid core or the construction of the substituted phenyl ring followed by the introduction of the acetic acid moiety.

One of the most direct methods for the synthesis of the parent compound, this compound, begins with 3-fluorophenylacetic acid. This starting material undergoes nitration, a classic electrophilic aromatic substitution reaction. A common procedure involves the use of a nitrating mixture, such as concentrated nitric and sulfuric acids, to introduce the nitro group onto the aromatic ring. The directing effects of the fluorine and the acetic acid group guide the nitro group to the 2-position relative to the acetic acid side chain.

The synthesis of substituted analogues of this compound can be achieved by employing a variety of chemical transformations. These can be broadly categorized into:

Further substitution on the aromatic ring: Starting with this compound, additional substituents can be introduced onto the phenyl ring, although the strong deactivating effect of the nitro group can make further electrophilic substitution challenging. Nucleophilic aromatic substitution, however, can be a viable strategy, particularly for replacing the fluorine atom or other suitable leaving groups with various nucleophiles.

Modification of the acetic acid side chain: The carboxylic acid group provides a versatile handle for a wide range of chemical modifications. Standard organic reactions such as esterification, amidation, and reduction can be employed to generate a diverse library of derivatives. Furthermore, the α-carbon of the acetic acid moiety can be functionalized through reactions like alkylation or halogenation, allowing for the introduction of additional chemical diversity. A notable method for achieving this is the direct enantioselective alkylation of arylacetic acids, which can be used to introduce chirality at the α-position.

Building the molecule from substituted precursors: An alternative approach involves starting with more complex, pre-substituted aromatic compounds and then adding the acetic acid side chain. For instance, a substituted 1-fluoro-4-nitrobenzene (B44160) could be subjected to reactions that introduce a two-carbon chain at the desired position, which is then converted to the acetic acid functionality.

A summary of common synthetic strategies is presented in the table below:

| Synthetic Strategy | Description | Starting Material Example | Product Type |

| Nitration | Introduction of a nitro group onto a fluorinated phenylacetic acid. | 3-Fluorophenylacetic acid | This compound |

| Side-chain Alkylation | Introduction of an alkyl group at the α-position of the acetic acid moiety. | This compound | α-Alkyl-5-fluoro-2-nitrophenylacetic acid derivatives |

| Amidation | Reaction of the carboxylic acid with an amine to form an amide. | This compound | 2-(5-Fluoro-2-nitrophenyl)acetamide derivatives |

| Nucleophilic Aromatic Substitution | Replacement of the fluorine atom with a nucleophile. | This compound | Derivatives with various substituents at the 5-position. |

Structure-Activity Relationship (SAR) Studies for Biological and Chemical Properties

The primary structural components that dictate the properties of these derivatives are:

The Fluoro Substituent: The fluorine atom at the 5-position has a significant impact on the electronic properties of the phenyl ring due to its high electronegativity. It can also influence the compound's metabolic stability and ability to form hydrogen bonds. The position of the fluorine atom is crucial; for instance, in related phenylacetic acid compounds, the position of a fluoro substituent has been shown to perturb the structural parameters and magnetic properties of their metal complexes.

The Nitro Substituent: The nitro group at the 2-position is a strong electron-withdrawing group, which profoundly affects the reactivity of the aromatic ring and the acidity of the carboxylic acid. In many biologically active nitroaromatic compounds, the nitro group is essential for their mechanism of action, often involving enzymatic reduction to reactive intermediates. This is a key feature in the activity of various nitro-containing antimicrobial agents.

The Acetic Acid Side Chain: The carboxylic acid group is a key site for ionization and can participate in hydrogen bonding and salt bridge formation with biological targets. Modifications to this group, such as esterification or amidation, will significantly alter the compound's polarity, solubility, and ability to interact with receptors.

From SAR studies of related nitroaromatic compounds, such as nitrofurans and nitroimidazoles, it is evident that the electronic properties of the substituents on the aromatic ring play a critical role in their biological activity. For instance, the antibacterial activity of these compounds is often correlated with the reduction potential of the nitro group, which is in turn influenced by the electronic nature of other substituents on the ring.

A hypothetical SAR summary for this compound derivatives is presented below:

| Structural Modification | Expected Impact on Properties | Rationale |

| Introduction of electron-donating groups on the phenyl ring | May decrease the reduction potential of the nitro group, potentially altering biological activity. | Electron-donating groups counteract the electron-withdrawing effect of the nitro group. |

| Introduction of additional electron-withdrawing groups on the phenyl ring | May increase the reduction potential of the nitro group, potentially enhancing certain biological activities. | Enhances the electron-deficient nature of the nitro group. |

| Conversion of the carboxylic acid to an ester or amide | Decreases polarity and hydrogen bonding capacity, which can affect solubility and target binding. | Ester and amide groups are less acidic and have different hydrogen bonding capabilities than a carboxylic acid. |

| Introduction of bulky substituents on the α-carbon of the acetic acid side chain | May introduce steric hindrance, affecting the molecule's ability to bind to a target. | Bulky groups can physically block the interaction with a binding site. |

Rational Design of Modified Derivatives for Enhanced Performance

The rational design of novel derivatives of this compound with enhanced biological or chemical performance is a key objective in medicinal and materials chemistry. This process involves the strategic modification of the parent molecule to optimize its properties for a specific application. Modern drug design strategies often employ a combination of computational modeling and synthetic chemistry to achieve these goals.

Computational Approaches:

Computer-aided drug design (CADD) plays a crucial role in the rational design process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore-based screening can be used to predict the biological activity of virtual compounds before they are synthesized. For instance, in the design of new herbicides based on aryloxyacetic acids, QSAR models have been developed to correlate the structural features of the molecules with their inhibitory potency against specific enzymes. A similar approach could be applied to this compound derivatives to design analogues with improved activity against a particular biological target.

Strategies for Modification:

Several key strategies can be employed for the rational design of modified this compound derivatives:

Bioisosteric Replacement: This strategy involves replacing certain functional groups with other groups that have similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, the carboxylic acid group could be replaced with other acidic functional groups like a tetrazole to modulate its acidity and membrane permeability.

Introduction of Pharmacophoric Features: Based on the known structure of a biological target, specific functional groups (pharmacophores) that are known to interact favorably with that target can be incorporated into the this compound scaffold. For example, if the target has a hydrophobic pocket, introducing lipophilic substituents on the phenyl ring could enhance binding affinity. This approach has been successfully used in the design of fluoroquinolone derivatives with additional metal-chelating and hydrophobic pharmacophores to enable interactions with multiple targets.

Prodrug Design: To overcome issues such as poor solubility or rapid metabolism, a prodrug strategy can be employed. This involves chemically modifying the active molecule to create an inactive derivative that is converted to the active form in the body. For this compound, the carboxylic acid group is a prime candidate for esterification to create a more lipophilic prodrug that can be hydrolyzed by esterases in vivo.

The table below outlines some rational design strategies and their potential outcomes:

| Design Strategy | Modification Example | Desired Enhancement |

| Increase Lipophilicity | Addition of an alkyl or aryl group to the phenyl ring. | Improved membrane permeability and potential for enhanced binding to hydrophobic targets. |

| Modulate Electronic Properties | Introduction of different substituents on the phenyl ring to alter the electron density. | Optimization of the reduction potential of the nitro group for enhanced biological activity. |

| Improve Solubility | Introduction of polar functional groups, such as hydroxyl or amino groups. | Enhanced aqueous solubility for improved bioavailability. |

| Enhance Target Specificity | Design of derivatives that fit specifically into the binding site of a target protein, based on its 3D structure. | Increased potency and reduced off-target effects. |

Conformational Analysis of Derivatives and their Impact on Reactivity

Rotational Barriers and Conformational Preferences:

The key conformational flexibility in this compound and its derivatives arises from the rotation around the single bonds connecting the substituent groups to the phenyl ring and within the acetic acid side chain.

Rotation of the Nitro Group: The nitro group in nitrobenzene (B124822) derivatives is known to have a rotational barrier. The planarity of the nitro group with respect to the benzene (B151609) ring is influenced by the presence of adjacent substituents. In 2-substituted nitrobenzenes, steric hindrance can cause the nitro group to twist out of the plane of the ring. This twisting can affect the electronic communication between the nitro group and the aromatic system, which in turn can influence the molecule's reactivity. Theoretical studies on 2-nitrotoluene, for example, have shown that the molecule is not planar due to steric interactions.

Rotation of the Acetic Acid Side Chain: The acetic acid side chain also has rotational freedom around the bond connecting it to the phenyl ring. The preferred conformation will be the one that minimizes steric clashes with the adjacent nitro group. The conformation of the side chain is critical as it determines the spatial positioning of the carboxylic acid group, which is often a key interaction point with biological targets.

Influence of the Fluoro Group: The fluorine atom, while relatively small, can also influence the conformational preferences of the molecule through steric and electronic effects. In some 2'-fluoro-substituted acetophenone (B1666503) derivatives, a clear preference for an s-trans conformation has been observed, which is attributed to the repulsion between the polar fluorine and oxygen atoms.

Impact on Reactivity:

The conformation of a molecule can directly influence its reactivity in several ways:

Steric Accessibility: The conformation of a molecule determines the steric accessibility of its reactive sites. For example, if the carboxylic acid group is sterically hindered by the nitro group in a particular conformation, its ability to react with other molecules may be reduced.

Stereoelectronic Effects: The reactivity of a molecule can be influenced by the spatial arrangement of its orbitals, a concept known as stereoelectronics. For reactions involving the aromatic ring or the side chain, the conformational alignment of the relevant orbitals can either facilitate or hinder the reaction.

The interplay between conformation and reactivity is a fundamental concept in organic chemistry. For derivatives of this compound, a thorough understanding of their conformational landscape is essential for predicting their chemical behavior and for designing new analogues with desired properties.

Advanced Characterization and Computational Investigations

Spectroscopic Characterization Methodologies for Structural Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

The definitive structural confirmation of 5-Fluoro-2-nitrophenylacetic acid relies on a combination of advanced spectroscopic techniques. While standard characterization is routine, in-depth structural elucidation requires high-resolution methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton (¹H) and carbon-¹³ (¹³C) signals. Furthermore, ¹⁹F NMR spectroscopy is crucial for confirming the position and electronic environment of the fluorine atom on the phenyl ring. These advanced experiments provide through-bond and through-space correlation data, which are essential for confirming the connectivity and spatial relationships of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition with high confidence. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector would be employed. For instance, in one analysis, Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry yielded a deprotonated molecule at m/z 199 [M-H]⁺, consistent with the compound's molecular weight. chemicalbook.com A high-resolution analysis would provide the exact mass, further substantiating the molecular formula of C₈H₆FNO₄. In addition to the molecular ion, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information by identifying characteristic neutral losses, such as the expulsion of the carboxylic acid group or the nitro group.

| Spectroscopic Data | Description |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. |

| ¹³C NMR | Reveals the types of carbon atoms present in the molecule. |

| ¹⁹F NMR | Specifically identifies the fluorine atom's environment. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity and spatial relationships between atoms. |

| HRMS | Determines the exact mass and elemental composition. |

| MS/MS | Provides structural information through fragmentation analysis. |

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools to investigate the properties of this compound at a molecular level, providing insights that complement experimental data.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of this compound. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. For example, the nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the phenyl ring.

| Calculated Electronic Property | Significance |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites of interaction. |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological target. By simulating the movement of the atoms over time, MD can provide insights into the conformational flexibility of the molecule, its solvation properties, and the nature of its intermolecular interactions. For a molecule with a flexible side chain like the acetic acid group, MD simulations can explore the different accessible conformations and their relative energies, which is important for understanding its biological activity.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathway, locate the transition state structures, and determine the activation energies. This information is invaluable for understanding the reactivity of the molecule and for designing new synthetic routes or predicting its metabolic fate. For instance, modeling the reduction of the nitro group to an amine, a common transformation for this class of compounds, can provide a detailed mechanistic understanding of this important reaction.

Prediction of Spectroscopic Signatures and Conformational Preferences

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For example, DFT calculations can predict NMR chemical shifts and vibrational frequencies (IR and Raman). Agreement between the calculated and experimental spectra provides strong support for the proposed structure.

Furthermore, a systematic conformational analysis can be performed to identify the most stable three-dimensional arrangements of the molecule. This involves exploring the potential energy surface by rotating the flexible bonds, such as the C-C bond of the acetic acid side chain. The results of such a study would reveal the preferred conformation(s) of the molecule in the gas phase or in solution, which is a critical determinant of its physical properties and biological interactions.

Biochemical Investigations and Biological Interactions

Application in Biochemical Assays for Enzyme and Metabolic Pathway Studies

5-Fluoro-2-nitrophenylacetic acid serves as a versatile intermediate in the synthesis of various biologically active molecules, which are then utilized in biochemical assays to probe enzyme activity and elucidate metabolic pathways chemimpex.com. While direct studies detailing the use of this compound itself as a primary tool in such assays are not extensively documented in publicly available research, its structural motifs are common in compounds designed for these purposes. For instance, derivatives of nitrophenylacetic acid are employed in the synthesis of potential angiogenesis inhibitors, which are crucial for studying the biochemical pathways of tumor growth chemicalbook.com.

The core structure of this compound, featuring a nitro group and a fluorine atom on a phenylacetic acid backbone, makes it a candidate for development into specific enzyme inhibitors or substrates. The nitro group can be reduced to an amine, allowing for further chemical modifications, while the fluorine atom can enhance binding affinity and metabolic stability of its derivatives wikipedia.org. Researchers leverage such compounds in high-throughput screening assays to identify novel modulators of enzyme activity chemimpex.combioassaysys.com. For example, fluorinated and nitrated aromatic compounds are often investigated for their inhibitory effects on various enzymes, and assays are designed to measure parameters like IC50 values to quantify their potency frontiersin.orgmdpi.com.

Although specific data on this compound is limited, the general approach for analogous compounds in biochemical assays is well-established.

Table 1: Application of Phenylacetic Acid Derivatives in Biochemical Assays

| Assay Type | Purpose | Example Derivative Class | Reference |

|---|---|---|---|

| Enzyme Inhibition Assay | To identify and characterize enzyme inhibitors. | Nitrophenylacetic acid derivatives | chemicalbook.com |

| High-Throughput Screening | To rapidly screen large libraries of compounds for biological activity. | Fluorinated aromatic compounds | bioassaysys.com |

Investigations of Interactions with Biological Macromolecules

The binding of small molecules to proteins like albumin is often investigated using spectroscopic techniques such as fluorescence and circular dichroism mdpi.com. These methods can reveal information about binding constants, the number of binding sites, and conformational changes in the protein upon binding mdpi.com. It is plausible that this compound, due to its chemical structure, could also interact with proteins, potentially influencing their function.

Furthermore, compounds with planar aromatic structures, a feature of this compound, are known to have the potential to interact with DNA, often through intercalation between the base pairs heraldopenaccess.us. Such interactions can be investigated using techniques like fluorescence spectroscopy in competition with known DNA intercalators such as ethidium (B1194527) bromide heraldopenaccess.us. While there is no direct evidence of this compound intercalating with DNA, its structural similarity to other known DNA-interacting agents suggests this as a possibility for its derivatives ajouronline.com.

Table 2: Potential Interactions of this compound with Biological Macromolecules (Based on Analogous Compounds)

| Macromolecule | Potential Interaction Type | Investigational Technique | Reference Analogue |

|---|---|---|---|

| Serum Albumin | Non-covalent binding | Fluorescence Spectroscopy, Circular Dichroism | Perfluorooctanoic acid nih.govnih.gov |

Mechanistic Studies of Biological Activity at the Molecular Level

The molecular mechanism of action for this compound itself has not been extensively elucidated in scientific literature. However, it is primarily recognized as a key intermediate in the synthesis of more complex, biologically active molecules chemimpex.com. The biological effects of these resulting compounds are then studied to understand their mechanisms. For instance, derivatives of nitrophenylacetic acid have been synthesized and investigated for their potential as angiogenesis inhibitors chemicalbook.com. The mechanism of such inhibitors often involves interference with signaling pathways that promote the formation of new blood vessels.

The presence of the nitroaromatic group in this compound is significant, as nitroaromatic compounds are known to be biologically active, though they can also be associated with toxicity and mutagenicity wikipedia.org. The biological activity of such compounds can stem from the reduction of the nitro group within cells to form reactive intermediates that can interact with cellular components wikipedia.org.

Furthermore, phenoxyacetamide derivatives, which can be synthesized from precursors like this compound, have been shown to induce apoptosis in cancer cells through the inhibition of enzymes like PARP-1 mdpi.com. The molecular mechanism often involves the binding of the compound to the active site of the target enzyme, thereby inhibiting its function and triggering a cascade of events leading to cell death mdpi.com.

Environmental Impact and Degradation Studies in Biological Systems

The environmental fate of fluorinated and nitroaromatic compounds is a subject of considerable research due to their widespread use and potential persistence nih.govsocietechimiquedefrance.fr. The strong carbon-fluorine bond makes many organofluorine compounds resistant to degradation . While specific studies on the environmental impact and biodegradation of this compound are scarce, general principles from related compounds can be considered.

Nitroaromatic compounds can be recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative degradation by microorganisms wikipedia.org. However, some microorganisms have evolved pathways to degrade nitroaromatic compounds, often initiating the process through the reduction of the nitro group mdpi.com.

The biodegradation of monoaromatic compounds by various bacterial strains has been documented, with degradation pathways often involving key enzymes like catechol 1,2-dioxygenase microbiolj.org.ua. It is plausible that microbial consortia in soil and water could potentially degrade this compound, although the presence of the fluorine atom might hinder this process mdpi.com. The degradation of fluorinated aromatic compounds can be challenging for microorganisms, and the pathways are not always completely elucidated researchgate.net. The persistence of such compounds in the environment is a concern, as they can accumulate and potentially exert toxic effects researchgate.net.

Table 3: General Environmental Considerations for Compounds Related to this compound

| Compound Class | Environmental Concern | Potential Degradation Pathway | Reference |

|---|---|---|---|

| Fluorinated Aromatic Compounds | Persistence, Potential for Bioaccumulation | Microbial degradation (often slow) | nih.govsocietechimiquedefrance.fr |

Future Research Directions and Unexplored Avenues

Discovery of Novel Catalytic Systems for Derivatization

Future research will likely focus on the discovery and implementation of innovative catalytic systems to efficiently derivatize 5-Fluoro-2-nitrophenylacetic acid. The development of novel catalysts can lead to more selective, efficient, and environmentally friendly synthetic routes for creating a diverse library of compounds.

One promising area is the use of biocatalysis , which employs enzymes or whole organisms to perform chemical transformations. worldpharmatoday.com This approach offers high selectivity and efficiency under mild reaction conditions, reducing energy consumption and waste generation. worldpharmatoday.com For instance, enzymes could be engineered to catalyze specific modifications of the this compound molecule, such as stereoselective reductions of the nitro group or specific condensations at the carboxylic acid moiety.

Another avenue for exploration is the application of organocatalysis . These metal-free small organic molecules can catalyze a wide range of chemical reactions with high enantioselectivity and under mild conditions. Research into organocatalysts for the derivatization of this compound could lead to the synthesis of chiral molecules with specific biological activities.

The development of advanced nanocatalysts also presents exciting possibilities. These catalysts, with their high surface area and unique electronic properties, could offer enhanced reactivity and selectivity in the transformation of this compound.

| Catalytic System | Potential Advantages for Derivatization of this compound |

| Biocatalysis | High selectivity, mild reaction conditions, reduced energy consumption and waste. worldpharmatoday.com |

| Organocatalysis | Metal-free, high enantioselectivity, mild reaction conditions. |

| Nanocatalysts | Enhanced reactivity, high selectivity, high surface area. |

Integration into High-Throughput Synthesis and Screening Platforms

The integration of this compound into high-throughput synthesis (HTS) and screening platforms is a critical future direction for accelerating drug discovery and materials science research. mdpi.comresearchgate.net HTS allows for the rapid synthesis and evaluation of large libraries of compounds, significantly reducing the time and cost of identifying lead candidates. mdpi.comresearchgate.net

Future platforms could utilize automated robotic systems to perform a multitude of parallel reactions, starting from this compound as a core scaffold. chemrxiv.org By systematically reacting it with a diverse range of building blocks, vast libraries of novel derivatives can be generated.

These libraries can then be subjected to high-throughput screening to assess their biological activity against various therapeutic targets. nih.gov The use of artificial intelligence and machine learning algorithms can further enhance this process by predicting the properties of virtual compounds and prioritizing the synthesis of the most promising candidates. chemrxiv.orgchemrxiv.org This data-driven approach can significantly improve the efficiency of identifying new drug leads.

| Platform | Application in this compound Research |

| Automated Synthesis | Rapid generation of large and diverse compound libraries. chemrxiv.org |

| High-Throughput Screening | Efficiently screen libraries for biological activity against various targets. mdpi.comnih.gov |

| AI and Machine Learning | Predict properties of virtual derivatives and prioritize synthesis. chemrxiv.orgchemrxiv.org |

Advanced Mechanistic Elucidation of Complex Biological Interactions

A deeper understanding of the molecular mechanisms through which derivatives of this compound exert their biological effects is crucial for rational drug design. Future research should focus on advanced techniques to elucidate these complex interactions.

Computational modeling and simulation can be employed to predict the binding modes of these compounds with their biological targets, such as enzymes or receptors. These in silico studies can provide valuable insights into the structure-activity relationships and guide the design of more potent and selective molecules.

Advanced spectroscopic and imaging techniques can be used to visualize the interactions of these compounds within cells and tissues. Techniques like fluorescence microscopy and mass spectrometry imaging can provide spatial and temporal information about the distribution and metabolism of the compounds, shedding light on their mechanism of action.

Furthermore, "omics" technologies , such as genomics, proteomics, and metabolomics, can be utilized to understand the global effects of these compounds on biological systems. By analyzing changes in gene expression, protein levels, and metabolite profiles, researchers can identify the pathways and networks that are modulated by the compounds.

Expansion into Targeted Drug Delivery Systems and Advanced Materials

The unique chemical properties of this compound make it an attractive building block for the development of targeted drug delivery systems and advanced materials.

In the realm of targeted drug delivery , the carboxylic acid group of this compound can be used as a linker to attach therapeutic agents to targeting moieties, such as antibodies or peptides. nih.govnih.gov This approach allows for the specific delivery of drugs to diseased cells or tissues, minimizing off-target effects and improving therapeutic efficacy. ijnrd.orgjetir.orgresearchgate.net Future research could explore the development of various linker chemistries and conjugation strategies to create sophisticated drug delivery systems based on this scaffold.